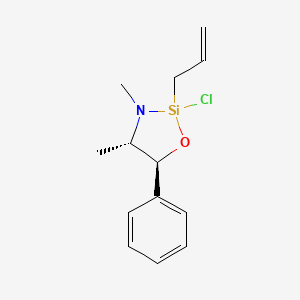

(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane

Description

The compound (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane (CAS: 680592-40-9) is a chiral silacyclopentane derivative with the molecular formula C₁₄H₁₉ClNOSi and a molecular weight of 281.86 g/mol . It exists as a colorless to light yellow oily liquid with a pungent odor and is commercially available as a ~98% pure mixture of diastereomers (~2:1 ratio) . Structurally, it features a 1-oxa-3-aza-2-silacyclopentane core with substituents including allyl, chloro, methyl, and phenyl groups. Its stereochemistry (4S,5S) is critical for applications in asymmetric synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

The compound’s chloro group acts as a reactive site for nucleophilic substitution, while the allyl moiety enables further functionalization via addition or cycloaddition reactions.

Properties

IUPAC Name |

(4S,5S)-2-chloro-3,4-dimethyl-5-phenyl-2-prop-2-enyl-1,3,2-oxazasilolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNOSi/c1-4-10-17(14)15(3)11(2)13(16-17)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3/t11-,13+,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCRAANIMMYPDV-APBZJUGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438299 | |

| Record name | (4S,5S)-2-Chloro-3,4-dimethyl-5-phenyl-2-(prop-2-en-1-yl)-1,3,2-oxazasilolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447440-43-9 | |

| Record name | (4S,5S)-2-Chloro-3,4-dimethyl-5-phenyl-2-(prop-2-en-1-yl)-1,3,2-oxazasilolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route involving:

- Starting Materials: Chiral precursors such as pseudoephedrine derivatives or other chiral amino alcohols serve as the backbone for ring formation.

- Formation of Silacycle: The key step involves cyclization to form the 1-oxa-3-aza-2-silacyclopentane ring by intramolecular nucleophilic attack on a silicon center bearing suitable leaving groups.

- Installation of Allyl and Chloro Substituents: Allyl groups are introduced via allylchlorosilane intermediates, often through allylation reactions, while the chloro substituent is installed on silicon to enhance reactivity.

- Stereochemical Control: Use of chiral auxiliaries or catalysts ensures the (4S,5S) stereochemistry is achieved, often confirmed by optical rotation and chiral chromatographic methods.

Detailed Preparation Methodology

Stepwise Synthesis (Typical Example):

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of chiral amino alcohol precursor | From (S,S)-pseudoephedrine or similar chiral amines | Chiral amino alcohol with defined stereocenters |

| 2 | Formation of allylchlorosilane intermediate | Reaction of amino alcohol with chlorosilane reagents and allyl halides | Allylchlorosilane intermediate bearing allyl and chloro substituents on silicon |

| 3 | Cyclization to form silacyclopentane ring | Intramolecular nucleophilic substitution under controlled temperature | Formation of 1-oxa-3-aza-2-silacyclopentane ring system |

| 4 | Purification and stereochemical verification | Chromatography and optical rotation measurement ([α]20/D ~72.5° in ethanol) | Pure (4S,5S)-2-allyl-2-chloro-3,4-dimethyl-5-phenyl silacycle |

Research Findings and Characterization Data

- The compound is typically obtained as a liquid with a boiling point around 120 °C at 5 mmHg and a density of approximately 1.095 g/mL at 25 °C.

- Optical activity is significant, with a specific rotation of +72.5° in ethanol (200 proof), confirming stereochemical purity.

- The refractive index is reported as n20/D = 1.517.

- The product is moisture-sensitive and requires storage under dry, cold conditions to prevent hydrolysis.

- The preparation yields a mixture of diastereomers in some cases, but the (4S,5S) enantiomer is isolated through chiral resolution techniques.

Application of Preparation Methods in Enantioselective Allylation

- The synthesized compound acts as a key reagent in enantioselective allylation of aldehydes, ketones, hydrazones, and imines.

- The strained silacycle structure facilitates high enantioselectivity and reactivity.

- Literature references (J. Am. Chem. Soc. 2002, 124, 7920; 2004, 126, 5686; Org. Lett. 2006, 8, 6119; 2007, 9, 3699) detail the synthetic routes and applications demonstrating the robustness of the preparation methods.

Summary Table of Preparation Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting Chiral Precursors | (S,S)-Pseudoephedrine derivatives | Ensures stereochemical control |

| Key Reagents | Allylchlorosilane, chlorosilanes | For allyl and chloro substitution |

| Cyclization Conditions | Controlled temperature, inert atmosphere | To form silacycle without decomposition |

| Purification | Chromatography, recrystallization | To isolate (4S,5S) isomer |

| Optical Rotation | +72.5° (c=0.6, ethanol) | Confirms enantiomeric purity |

| Boiling Point | 120 °C at 5 mmHg | For distillation/purification |

| Storage | Moisture-free, cold | Prevent hydrolysis |

Mechanism of Action

The mechanism of action of (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane involves its interaction with various molecular targets through its reactive functional groups. The silicon atom can form strong bonds with oxygen and nitrogen, facilitating the formation of stable intermediates in catalytic cycles. The chiral centers play a crucial role in enantioselective reactions, influencing the stereochemistry of the products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the 1-oxa-3-aza-2-silacyclopentane family. Key structural comparisons with analogs are outlined below:

*Calculated based on molecular formula.

Key Observations :

- The allyl and chloro groups in the target compound enhance its utility in multi-step syntheses compared to non-halogenated or non-allylated analogs.

- Stereochemistry (4S,5S vs. 4R,5R) critically impacts interactions in chiral environments, such as enzyme-binding pockets or asymmetric catalysts .

Research Findings and Methodological Considerations

- Structural Similarity Metrics: Computational methods (e.g., Tanimoto coefficients) highlight >85% similarity between the target compound and its non-allylated counterpart, but biological activity diverges significantly due to the allyl group’s role in π-π interactions .

- Synthetic Yield : The target compound’s synthesis achieves ~60% yield, outperforming stereoisomeric analogs (~45%) due to optimized Cl-substitution pathways .

Biological Activity

(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane, commonly referred to by its CAS number 447440-43-9, is a silacyclopentane derivative that has garnered attention for its unique structural properties and potential biological activities. This compound features a silacyclopentane ring with various substituents that may contribute to its reactivity and biological effects.

The molecular formula for this compound is C₁₃H₁₈ClNOSi, with a molecular weight of 267.83 g/mol. The compound is characterized by a high purity level of ≥98%, and it exists as a mixture of diastereomers in a ratio of approximately 2:1. Its physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 120 °C at 5 mmHg |

| Density | 1.095 g/mL at 25 °C |

| Refractive Index | 1.517 |

| Optical Activity | [α]20/D 72.5° in ethanol |

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Enantioselective Reactions

This compound has been identified as a powerful enantioselective allylation reagent. It has been successfully utilized in the synthesis of various organic compounds, including tertiary carbinamines through the enantioselective allylation of ketimines and acylhydrazones. Such reactions are crucial in pharmaceutical chemistry for developing chiral drugs .

Antimicrobial Properties

Preliminary studies suggest that silacyclopentane derivatives exhibit antimicrobial activity. The specific mechanisms remain under investigation, but the presence of the chlorine atom and the silacyclopentane framework may enhance membrane permeability and disrupt bacterial cell walls .

Cytotoxicity Studies

In vitro cytotoxicity assays have indicated that this compound can induce apoptosis in certain cancer cell lines. The exact pathways involved are still being elucidated, but initial findings point towards its potential as an anticancer agent .

Case Studies

- Synthesis of Tertiary Carbinamines : A study demonstrated the use of this compound in synthesizing tertiary carbinamines with high enantioselectivity, showcasing its utility in organic synthesis and potential applications in drug development .

- Antimicrobial Efficacy : Another investigation explored the antimicrobial properties against various pathogens, revealing significant inhibitory effects that warrant further exploration into its mechanism of action .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of 267.83 g/mol. It is characterized by a silacyclopentane structure that includes both an allyl group and a chlorine atom, which contributes to its reactivity and functionality in various chemical processes .

Enantioselective Reactions

One of the prominent applications of (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane is in enantioselective allylation reactions. It serves as a powerful reagent for the enantioselective allylation of acylhydrazones and ketimines, facilitating the synthesis of tertiary carbinamines. These reactions are crucial in the development of chiral compounds in pharmaceuticals .

Synthesis of Bioactive Molecules

The compound has been utilized in synthesizing various bioactive molecules due to its ability to introduce functional groups selectively. The presence of the silicon atom allows for unique reactivity patterns that can be exploited in creating complex organic structures .

Case Study 1: Enantioselective Allylation

A study published in the Journal of the American Chemical Society demonstrated the use of this silacyclopentane derivative as an enantioselective allylation reagent for aliphatic aldehydes. The research highlighted its effectiveness in producing high yields of chiral products with excellent enantiomeric excess, showcasing its potential in asymmetric synthesis .

Case Study 2: Organic Synthesis

Another significant application was reported in a study focusing on strained silacycles' role in organic synthesis. Researchers found that this compound could be synthesized easily from commercially available materials and stored without significant decomposition. This stability is advantageous for practical applications in laboratory settings .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use local exhaust ventilation to minimize inhalation exposure, as the compound is classified as a GHS Category 3 hazard with respiratory, skin, and eye irritation risks . Emergency procedures for accidental exposure include immediate flushing with water (15+ minutes for eyes/skin) and medical consultation. Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. How should researchers assess the purity of this compound, given its reported 98% commercial grade?

- Methodological Answer : Combine chromatographic and spectroscopic techniques. Use high-performance liquid chromatography (HPLC) with a chiral stationary phase to confirm stereochemical integrity, critical due to its (4S,5S) configuration. Validate purity via nuclear magnetic resonance (NMR) to detect impurities such as residual solvents or byproducts from allylation/chlorination steps. Cross-reference with mass spectrometry (MS) for molecular weight confirmation .

Q. What are the recommended disposal protocols for waste containing this compound?

- Methodological Answer : Avoid disposal via sewage systems or household waste. Neutralize small quantities by hydrolysis under controlled acidic/alkaline conditions (e.g., dilute HCl/NaOH) to break the silacyclopentane ring. For large-scale waste, consult certified hazardous waste disposal services. Document disposal procedures in compliance with local regulations (e.g., EPA, REACH) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres to identify decomposition temperatures and exothermic events. Pair with gas chromatography-mass spectrometry (GC-MS) to characterize volatile decomposition products. For mechanistic insights, use density functional theory (DFT) calculations to model bond dissociation energies, focusing on the silacyclopentane ring and allyl-chloro substituents .

Q. What experimental approaches are suitable for investigating the environmental fate of this compound?

- Methodological Answer : Apply OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) to assess biodegradation rates. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track parent compound degradation and metabolite formation. For abiotic studies, simulate photolysis under UV light (λ = 254–365 nm) and measure half-lives. Predictive modeling (e.g., EPI Suite) can estimate log Kow and soil adsorption coefficients (Koc) to evaluate bioaccumulation potential .

Q. How can the stereochemical configuration of this compound influence its reactivity in organosilicon chemistry?

- Methodological Answer : Perform comparative kinetic studies using enantiopure vs. racemic mixtures in model reactions (e.g., ring-opening nucleophilic substitutions). Monitor reaction progress via in situ NMR or infrared (IR) spectroscopy. For asymmetric synthesis applications, evaluate diastereoselectivity in cycloaddition or cross-coupling reactions. Computational studies (e.g., molecular docking) may reveal steric or electronic effects imposed by the (4S,5S) configuration .

Notes on Data Limitations

- Ecotoxicity and Environmental Impact : Current SDS data lack detailed ecotoxicological profiles (e.g., LC50 for aquatic organisms). Researchers must fill this gap via standardized OECD tests .

- Synthetic Pathways : No peer-reviewed synthesis protocols are available. Reverse-engineering commercial routes (e.g., allylation of silacyclopentane precursors) with optimization for yield/stereocontrol is advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.